4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile
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Overview
Description
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile is an organic compound with the molecular formula C14H8F3NO and a molecular weight of 263.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzenecarbonitrile structure, which imparts unique chemical properties such as high stability and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 4-bromotrifluorotoluene with a suitable nucleophile under controlled conditions . One common method includes the use of lithium particles in tetrahydrofuran (THF) at low temperatures, followed by the addition of 4-bromotrifluorotoluene and acetonitrile . The reaction mixture is then gradually warmed to room temperature and subjected to aqueous workup to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function and activity . The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline:
4-Bromotrifluorotoluene: This compound is a precursor in the synthesis of 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile and has similar chemical properties.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a phenoxybenzenecarbonitrile structure. This combination imparts distinct chemical properties, such as high stability, hydrophobicity, and the ability to participate in a variety of chemical reactions .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-2-1-3-13(8-11)19-12-6-4-10(9-18)5-7-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEJDCVHJBSIKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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